6,6-Dideuteriooxane-2,4,5-triol
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Description
Scientific Research Applications
Application in Organic Chemistry Research
The compound 6,6-Dideuteriooxane-2,4,5-triol finds applications in the field of organic chemistry, particularly in studying reaction mechanisms and synthesizing complex molecules. For instance, in the study of protonated cyclopropanes in α-aminoketone deamination, compounds similar to this compound, such as 2-amino-4,4-dideuterio-6,6-dimethylcyclohexanone, were utilized. These studies contribute to understanding the role of σ-bond participation in forming corner- and edge-protonated cyclopropanes as reaction intermediates (Edwards et al., 1981).
In the Study of Explosive Properties
Research on new derivatives of nitromethane and glyoxal in aqueous solutions led to the discovery of tricyclic nitro-triol, a compound structurally related to this compound. This compound was found to have significant explosive properties, comparable to those of pentaerythritol tetranitrate (PETN), emphasizing its potential in the field of propellants and explosives (Cudziło et al., 2012).
Application in Mass Spectrometry
The study of isomeric octenes converted to dideuterio derivatives, including dideuteriooctanes, utilized mass spectrometry to analyze cracking patterns and distribution of peaks. This research demonstrates the utility of compounds like this compound in determining the position of double bonds in olefins, thus aiding in the structural analysis of organic compounds (Weinberg & Scoggins, 1969).
In Organometallic Chemistry
The compound η4-1,2:3,4-(trans-6,6-dideuterio-1,3,5-hexatriene)cobalt, closely related to this compound, was studied for its thermal and photochemical properties. This research contributes to understanding haptotropic rearrangements in organometallic chemistry, which is essential for developing new catalysts and reaction pathways (King & Vollhardt, 1989).
In Nucleic Acids Research
The compound this compound, due to its structural similarity to certain organic compounds, can be inferred to have applications in nucleic acid research. For example, in one study, derivatives of butane-1,2-diol were used in synthesizing intercalating nucleic acids. This highlights the potential of such compounds in understanding DNA interactions and developing new therapeutic agents (Aly, Wamberg & Pedersen, 2005).
Properties
IUPAC Name |
6,6-dideuteriooxane-2,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-CBTSVUPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(CC(O1)O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849481 |
Source
|
Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478511-68-1 |
Source
|
Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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